N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide
Description
N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with a 4-fluoro-2-methylphenyl group and a methylsulfamoyl acetamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-11-8-12(16)5-6-14(11)19-7-3-4-13(9-19)18-15(20)10-23(21,22)17-2/h5-6,8,13,17H,3-4,7,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLIDSYOUBSWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCCC(C2)NC(=O)CS(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the synthesis of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluoro-2-Methylphenyl Group: The next step involves the introduction of the 4-fluoro-2-methylphenyl group onto the piperidine ring. This can be done via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the Methylsulfamoyl Acetamide Moiety: The final step involves the attachment of the methylsulfamoyl acetamide group. This can be achieved through an amidation reaction, where the piperidine derivative is reacted with a methylsulfamoyl acetic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group attached to the phenyl ring.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide has been studied for various applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential as a ligand in receptor binding studies.
Medicine: Research explores its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include receptors or enzymes, leading to modulation of biological pathways. For instance, it may bind to neurotransmitter receptors, altering signal transduction and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide
- N-[1-(4-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide
Uniqueness
N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide is unique due to the presence of the 4-fluoro-2-methylphenyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This fluorinated group can enhance the compound’s metabolic stability and binding affinity to targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
